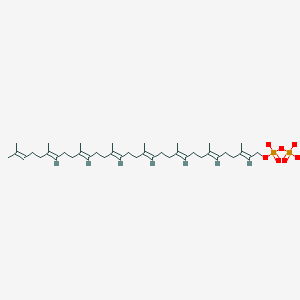

All-trans-octaprenyl diphosphate(2-)

説明

Nomenclature and Chemical Identity of All-trans-octaprenyl diphosphate(2-)

The precise identification and naming of a chemical compound are fundamental to scientific communication. This section details the various names and identifiers for all-trans-octaprenyl diphosphate (B83284).

All-trans-octaprenyl diphosphate is known by several names in scientific literature and chemical databases. Its systematic name, derived from IUPAC nomenclature rules, is (2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-Octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaen-1-yl trihydrogen diphosphate. chemspider.com The common abbreviation "OPP" is also frequently used. hmdb.caymdb.ca

Synonyms of All-trans-octaprenyl diphosphate

| Synonym | Source/Type |

|---|---|

| (2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-Octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaen-1-yl trihydrogen diphosphate | Systematic (IUPAC) chemspider.com |

| all-trans-octaprenyl pyrophosphate | Common chemspider.comymdb.ca |

| Octaprenyl diphosphate | Common hmdb.cafoodb.ca |

| Octaprenyl pyrophosphate | Common hmdb.caymdb.ca |

| Farnesylfarnesylgeraniol | Common chemspider.comymdb.ca |

| OPP | Abbreviation hmdb.caymdb.ca |

The molecular formula for all-trans-octaprenyl diphosphate is C40H68O7P2. chemspider.comhmdb.ca This formula represents a molecule composed of 40 carbon atoms, 68 hydrogen atoms, 7 oxygen atoms, and 2 phosphorus atoms. It is classified as an all-trans-polyprenyl diphosphate made up of eight isoprene (B109036) units. ebi.ac.ukebi.ac.uk To ensure standardized identification across different research platforms and databases, specific identifiers are assigned.

Database Identifiers for All-trans-octaprenyl diphosphate

| Database | Identifier |

|---|---|

| ChEBI | 16275 hmdb.cafoodb.caebi.ac.ukecmdb.ca |

| KEGG | C04146 hmdb.caymdb.cafoodb.ca |

| PubChem Compound | 5280651 hmdb.cafoodb.caecmdb.ca |

| HMDB | HMDB0001094 hmdb.caecmdb.ca |

| ChemSpider ID | 4444251 chemspider.com |

Biological Distribution and Significance of All-trans-octaprenyl diphosphate

All-trans-octaprenyl diphosphate is a crucial metabolic intermediate found primarily in certain bacteria. ebi.ac.ukebi.ac.uk It is a central molecule in the terpenoid backbone biosynthesis pathway. ymdb.cagenome.jp Its primary biological role is to serve as the precursor for the polyprenyl side chain of ubiquinone-8 (UQ-8), a type of coenzyme Q. hmdb.cauniprot.org

In organisms like Escherichia coli, all-trans-octaprenyl diphosphate is synthesized from (2E,6E)-farnesyl diphosphate and five molecules of isopentenyl diphosphate by the enzyme all-trans-octaprenyl-diphosphate synthase. wikipedia.orgecmdb.ca The resulting C40 chain is then transferred to 4-hydroxybenzoate (B8730719) by the enzyme 4-hydroxybenzoate octaprenyltransferase (encoded by the ubiA gene), a key step in the biosynthesis of ubiquinone. uniprot.orgresearchgate.net Ubiquinones (B1209410) are vital lipid-soluble antioxidants and essential components of the electron transport chain, highlighting the critical importance of their precursors. Some parasitic bacteria, such as Rickettsia, lack the pathways to synthesize isoprenes themselves and must import precursors from their host to produce all-trans-octaprenyl diphosphate for their own UQ-8 synthesis. asm.org

Overview of Current Research Trajectories on All-trans-octaprenyl diphosphate

Contemporary research on all-trans-octaprenyl diphosphate primarily focuses on its biosynthesis and role in microbial metabolism, particularly in pathogenic bacteria. Scientists are investigating the enzymes responsible for its synthesis and utilization as potential drug targets. For instance, the enzyme all-trans-octaprenyl-diphosphate synthase (EC 2.5.1.90) is a subject of study for its role in creating this specific polyprenyl chain. wikipedia.org

Metabolic engineering is another significant area of research. By manipulating microbial pathways, scientists aim to enhance the production of various terpenoid products for industrial and pharmaceutical applications, with pathways involving all-trans-octaprenyl diphosphate being of interest. google.com Studies on pathogenic bacteria like enteropathogenic E. coli (EPEC) have revealed that the regulation of its biosynthesis is linked to virulence systems, suggesting a complex interplay between central metabolism and pathogenicity. researchgate.netbiorxiv.org Research has shown that activation of the type 3 secretion system in EPEC can remodel the bacterium's membrane composition, affecting the flux through the ubiquinone and menaquinone biosynthesis pathways where all-trans-octaprenyl diphosphate is a key intermediate. researchgate.netbiorxiv.org Furthermore, understanding the biosynthesis of coenzyme Q in various organisms, including the role of all-trans-octaprenyl diphosphate as a precursor to CoQ8 in bacteria, remains an active field of investigation. asm.orgresearchgate.net

特性

分子式 |

C40H65O7P2-3 |

|---|---|

分子量 |

719.9 g/mol |

IUPAC名 |

[[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C40H68O7P2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-46-49(44,45)47-48(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,44,45)(H2,41,42,43)/p-3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |

InChIキー |

IKKLDISSULFFQO-DJMILUHSSA-K |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C |

製品の起源 |

United States |

Enzymatic Biosynthesis of All Trans Octaprenyl Diphosphate 2

All-trans-octaprenyl-diphosphate Synthase (EC 2.5.1.90)

All-trans-octaprenyl-diphosphate synthase, also referred to as octaprenyl pyrophosphate synthase (OPPS), is a key enzyme in the terpenoid backbone biosynthesis pathway. genome.jp It belongs to the family of transferases, specifically those transferring alkyl or aryl groups other than methyl groups. genome.jp The enzyme is responsible for supplying the octaprenyl diphosphate (B83284) precursor required for the side chain of isoprenoid quinones. uniprot.org In Escherichia coli, this enzyme's activity is vital for the synthesis of the side chains of ubiquinone and menaquinone. ntu.edu.tw

Enzyme Characterization and Catalytic Mechanism

The catalytic prowess of all-trans-octaprenyl-diphosphate synthase lies in its ability to catalyze the consecutive condensation of five molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP). acs.orgnih.gov This series of reactions leads to the formation of the C40 compound, all-trans-octaprenyl diphosphate. acs.orgnih.gov The enzyme is composed entirely of alpha-helices that are connected by loops, creating a large central cavity. nih.gov

(2E,6E)-farnesyl diphosphate + 5 isopentenyl diphosphate ⇌ all-trans-octaprenyl diphosphate + 5 diphosphate uniprot.orgwikipedia.orgqmul.ac.uk

This reaction involves the sequential addition of five isopentenyl diphosphate units to a (2E,6E)-farnesyl diphosphate molecule. expasy.orgqmul.ac.uk Each condensation step proceeds with trans stereochemistry, resulting in the formation of the all-trans isomer of octaprenyl diphosphate. expasy.orgqmul.ac.uk

Table 1: Reaction Components and Products

| Reactants | Products |

| (2E,6E)-Farnesyl diphosphate | All-trans-octaprenyl diphosphate |

| 5 x Isopentenyl diphosphate | 5 x Diphosphate |

The active site of all-trans-octaprenyl-diphosphate synthase contains specific motifs and amino acid residues crucial for substrate binding and the elongation of the isoprenyl chain. Two DDXXD motifs are located on the upper part of a hydrophobic tunnel and are involved in substrate binding. nih.gov

In the E. coli enzyme, several key amino acid residues have been identified through site-directed mutagenesis studies. acs.org Aspartate-85 (D85), located in the first DDXXD motif, is critical for binding both FPP and IPP. acs.orgnih.gov The binding of IPP is further facilitated by ionic interactions and hydrogen bonds provided by residues such as Arginine-94 (R94), Lysine-45 (K45), Arginine-48 (R48), and Histidine-77 (H77). acs.orgnih.gov

The process of isoprenyl chain elongation is thought to proceed via a sequential ionization-elimination mechanism. acs.org During this process, residues like Lysine-170 (K170) and Threonine-171 (T171) may stabilize the farnesyl carbocation intermediate that forms after the ionization of FPP. acs.orgnih.gov The determination of the final product chain length is influenced by specific bulky amino acid residues at the bottom of the hydrophobic tunnel. nih.gov For instance, in the enzyme from Thermotoga maritima, Phenylalanine-132 (Phe-132) is a key residue in determining the C40 length of the product. nih.gov

Magnesium ions (Mg²⁺) are essential cofactors for the activity of all-trans-octaprenyl-diphosphate synthase. uniprot.org The enzyme is believed to bind two Mg²⁺ ions per subunit. uniprot.org These divalent cations play a crucial role in the catalytic mechanism by coordinating with the pyrophosphate moieties of the substrates. One Mg²⁺ ion is coordinated by the first DDXXD motif. acs.org This interaction with the pyrophosphate groups of both FPP and IPP facilitates substrate binding and the subsequent catalytic steps. The magnesium ions are also implicated in stabilizing the pyrophosphate leaving group during the condensation reaction. acs.org

Genetic Basis: The ispB Gene and its Homologs

The genetic blueprint for all-trans-octaprenyl-diphosphate synthase in Escherichia coli is encoded by the ispB gene, also known as the cel gene. wikipedia.org This gene is essential for the normal growth of E. coli, as it is responsible for the synthesis of the isoprenoid side chains of ubiquinone-8 and menaquinone-8, which are vital components of the respiratory chain. nih.govresearchgate.netnih.gov Disruption of the ispB gene is lethal unless the cell is supplied with a functional copy of the gene or a homolog from another organism on a plasmid. nih.govresearchgate.net

Homologs of the ispB gene have been identified in other organisms and can functionally substitute for the E. coli gene. nih.gov For example, the ispB homolog from Haemophilus influenzae leads to the production of ubiquinone-7, while the homolog from Synechocystis sp. strain PCC6803 results in the synthesis of ubiquinone-9 in E. coli. nih.govresearchgate.net This demonstrates that while the fundamental function of the enzyme is conserved, the specific product length can vary between homologs. researchgate.net

The ispB gene from Escherichia coli was identified and its function as the encoder of octaprenyl diphosphate synthase was confirmed through biochemical and genetic studies. wikipedia.org The gene was subsequently cloned, which has enabled detailed investigations into the enzyme's structure and function through techniques like site-directed mutagenesis. acs.orgnih.gov Cloning of the ispB gene has also been instrumental in constructing and studying ispB-disrupted mutants, which has provided definitive evidence for the essential role of this gene in E. coli viability. nih.govresearchgate.net

Cross-Species Homolog Functional Analysis

The function of the ispB gene can be effectively substituted by homologous genes from other bacterial species, highlighting a conserved biological role across different organisms. researchgate.net Studies involving E. coli strains with a disrupted native ispB gene have shown that their viability can be restored by introducing plasmids carrying ispB homologs from Haemophilus influenzae or the cyanobacterium Synechocystis sp. strain PCC6803. wikipedia.orgnih.gov

Interestingly, this functional complementation is accompanied by a shift in the type of ubiquinone produced. While the native E. coli IspB synthesizes the C40 side chain for ubiquinone-8 (UQ-8), the homolog from H. influenzae produces a C35 chain, resulting in ubiquinone-7 (UQ-7). wikipedia.org Similarly, the homolog from Synechocystis sp. leads to the formation of a C45 chain for ubiquinone-9 (UQ-9). wikipedia.org Despite these variations in side-chain length, the fundamental function of supporting respiratory growth is maintained, demonstrating both the conservation and the functional divergence of these enzymes.

Table 1: Functional Complementation of E. coli ispB Deletion with Homologs

| Homolog Source | Native Product in E. coli | Homolog Product in E. coli | Outcome | Reference |

| Haemophilus influenzae | Ubiquinone-8 (UQ-8) | Ubiquinone-7 (UQ-7) | Growth restored | wikipedia.org |

| Synechocystis sp. PCC6803 | Ubiquinone-8 (UQ-8) | Ubiquinone-9 (UQ-9) | Growth restored | wikipedia.org |

Regulation of All-trans-octaprenyl-diphosphate Synthase Expression

The expression of all-trans-octaprenyl-diphosphate synthase is subject to regulatory mechanisms that ensure its production is aligned with the metabolic needs of the cell.

Post-translational Modifications and Enzyme Regulation

Currently, there is a lack of specific research findings on the post-translational modifications (PTMs) that directly regulate the activity of All-trans-octaprenyl-diphosphate synthase (IspB). While PTMs such as phosphorylation, acetylation, and ubiquitination are known to be widespread regulatory mechanisms for enzymes in bacteria, including E. coli, specific instances of these modifications controlling IspB have not been documented in the available scientific literature. nih.govnih.govresearchgate.net General studies confirm that PTMs play a crucial role in modulating protein function in response to environmental cues, but the specific application of these mechanisms to the regulation of IspB remains an area for future investigation. researchgate.net

Precursor Supply and Integrated Isoprenoid Pathways

The synthesis of All-trans-octaprenyl diphosphate is dependent on a steady supply of its precursors, which are produced through the intricate and highly regulated isoprenoid biosynthesis pathways.

Isopentenyl Diphosphate (IPP) and Farnesyl Diphosphate (FPP) Production

The fundamental building blocks for all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Organisms utilize two primary pathways for their synthesis.

The Mevalonate (B85504) (MVA) Pathway: Predominantly found in eukaryotes, archaea, and some bacteria, this pathway begins with acetyl-CoA. wikipedia.orgechelon-inc.com Through a series of enzymatic reactions, three molecules of acetyl-CoA are converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. wikipedia.orgresearchgate.nettaylorandfrancis.com

The Non-Mevalonate (MEP/DXP) Pathway: This pathway operates in most bacteria, apicomplexan parasites, and the plastids of plants. wikipedia.orgwikipedia.org It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted through several steps to IPP and DMAPP. researchgate.netnih.govnih.gov

Once IPP and DMAPP are available, the enzyme Farnesyl Diphosphate Synthase (FPPS) catalyzes the next crucial step. nih.gov FPPS sequentially condenses two molecules of IPP with one molecule of DMAPP. proteopedia.org The first condensation yields geranyl diphosphate (GPP, a C10 molecule), and the second condensation adds another IPP molecule to GPP to form farnesyl diphosphate (FPP, a C15 molecule). nih.govuniprot.org This FPP molecule then serves as the allylic primer for the subsequent chain elongation catalyzed by All-trans-octaprenyl-diphosphate synthase to produce the final C40 product.

Cross-Talk with Upstream Metabolic Networks

The biosynthesis of all-trans-octaprenyl diphosphate is intrinsically linked to the central carbon metabolism through the provision of its fundamental precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized by two primary upstream pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The intricate regulation of these pathways and the metabolic cross-talk between them directly influence the availability of precursors for all-trans-octaprenyl diphosphate synthase, thereby modulating the rate of its synthesis.

In most bacteria, including Escherichia coli, the MEP pathway is the exclusive source of IPP and DMAPP. nih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. In contrast, eukaryotes, archaea, and some bacteria utilize the MVA pathway, which commences with the condensation of three acetyl-CoA molecules. mdpi.com Plants are unique in that they possess both the cytosolic MVA pathway and the plastidial MEP pathway, allowing for a complex interplay and exchange of intermediates between cellular compartments. frontiersin.orgfrontiersin.orgucla.edu

The regulation of these upstream pathways is critical for controlling the flux of metabolites towards isoprenoid synthesis. Key enzymes in both pathways are subject to tight feedback regulation. In the MVA pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a major control point and is inhibited by downstream products. mdpi.com Similarly, in the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) are key regulatory enzymes. frontiersin.org The activity of DXS can be feedback-inhibited by the accumulation of IPP and DMAPP. nih.gov

Metabolic engineering studies have provided significant insights into the cross-talk between these upstream networks and the biosynthesis of isoprenoids like ubiquinone, which contains the octaprenyl side chain derived from all-trans-octaprenyl diphosphate. For instance, in Rhodobacter sphaeroides, fine-tuning the expression of key enzymes in the MEP pathway, such as DXS, DXR, and isopentenyl diphosphate isomerase (IDI), has been shown to significantly enhance the production of coenzyme Q10. nih.gov Overexpression of these upstream enzymes can lead to an increased supply of the decaprenyl diphosphate precursor, a longer-chain analogue of octaprenyl diphosphate, thereby boosting the final product yield. nih.gov

The table below summarizes key enzymes in the upstream metabolic networks and their role in regulating the supply of precursors for all-trans-octaprenyl diphosphate synthesis.

| Enzyme | Abbreviation | Pathway | Regulatory Role |

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | MEP | Catalyzes the first committed step of the MEP pathway. frontiersin.org Its activity is a major control point and can be feedback-inhibited by downstream isoprenoid diphosphates, thereby regulating the overall flux through the pathway. nih.gov |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | MEP | The second enzyme in the MEP pathway, also considered a rate-limiting step. frontiersin.org Overexpression of DXR has been shown to increase the production of various isoprenoids. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | A key regulatory enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate. mdpi.com Its activity is tightly controlled by feedback inhibition and is a common target for metabolic engineering to enhance isoprenoid production. |

| Farnesyl diphosphate synthase | FPPS | Both | Catalyzes the synthesis of (2E,6E)-farnesyl diphosphate from IPP and DMAPP. nih.gov The availability of FPP is a critical determinant for the subsequent synthesis of all-trans-octaprenyl diphosphate. Down-regulation of FPPS can significantly impact the production of downstream isoprenoids. nih.gov |

| All-trans-octaprenyl-diphosphate synthase | IspB (in E. coli) | - | Catalyzes the final condensation of (2E,6E)-farnesyl diphosphate with five molecules of isopentenyl diphosphate. uniprot.org Its activity is dependent on the supply of both substrates from the upstream pathways, and product release can be rate-limiting. ntu.edu.tw |

The following table presents research findings from metabolic engineering studies aimed at improving the production of compounds derived from all-trans-octaprenyl diphosphate by manipulating upstream pathways.

| Organism | Engineered Pathway/Enzyme(s) | Key Finding | Reference |

| Rhodobacter sphaeroides | Overexpression of DXS, DXR, IDI, and IspD from the MEP pathway. | Increased production of coenzyme Q10, indicating an enhanced supply of the decaprenyl diphosphate precursor. Fine-tuning the expression levels was crucial for maximizing the yield. | nih.gov |

| Corynebacterium glutamicum | Heterologous expression of E. coli farnesyl diphosphate synthase (ispA) and decaprenyl diphosphate synthase (ddsA) from Paracoccus denitrificans. | Successful production of coenzyme Q10 in a non-native producer by engineering the precursor supply pathways for both the isoprenoid side chain and the aromatic ring. | frontiersin.org |

| Bacillus subtilis | Overexpression of various combinations of Dxs, Dxr, Idi, and MenA (a prenyltransferase). | Significant enhancement of menaquinone-7 (B21479) (which has a heptaprenyl side chain) production, highlighting the importance of balancing the flux through the MEP pathway. | researchgate.net |

| Arabidopsis thaliana | Down-regulation of Farnesyl Diphosphate Synthase (FPS) using artificial microRNAs. | Drastic changes in the profile of sterols, ubiquinones (B1209410), and plastidial isoprenoids, demonstrating the critical role of FPP availability for downstream pathways. | nih.gov |

Metabolic Roles and Downstream Pathways of All Trans Octaprenyl Diphosphate 2

Central Role in Isoprenoid Quinone Biosynthesis

All-trans-octaprenyl diphosphate (B83284) serves as the aliphatic side-chain donor in the formation of vital isoprenoid quinones, which are critical components of electron transport chains. Its synthesis is a key step in the terpenoid backbone biosynthesis pathway. brenda-enzymes.orgymdb.ca The enzyme all-trans-octaprenyl-diphosphate synthase (encoded by the ispB gene in Escherichia coli) catalyzes the formation of this molecule by adding five sequential isopentenyl diphosphate (IPP) units to (2E,6E)-farnesyl diphosphate (FPP). google.commar.mil.br

All-trans-octaprenyl diphosphate as a Precursor for Ubiquinone (CoQ) Synthesis

All-trans-octaprenyl diphosphate is the direct precursor for the polyisoprenoid tail of ubiquinone-8 (CoQ-8), the primary mobile electron carrier in the aerobic respiratory chain of many bacteria, including Escherichia coli. brenda-enzymes.org The biosynthesis of CoQ-8 involves the condensation of all-trans-octaprenyl diphosphate with 4-hydroxybenzoate (B8730719). brenda-enzymes.org This reaction is catalyzed by 4-hydroxybenzoate octaprenyltransferase, the product of the ubiA gene. brenda-enzymes.org The resulting compound, 3-octaprenyl-4-hydroxybenzoate, undergoes a series of modifications, including decarboxylation, hydroxylation, and methylation, to yield the final ubiquinone-8 molecule. brenda-enzymes.orgnih.gov The synthesis of ubiquinone is crucial for cellular respiration, and disruption in this pathway, for instance through mutations in the ubiA gene, can impair this fundamental process. brenda-enzymes.org

| Enzyme | Gene (in E. coli) | Reaction |

| All-trans-octaprenyl-diphosphate synthase | ispB | (2E,6E)-Farnesyl diphosphate + 5 Isopentenyl diphosphate → All-trans-octaprenyl diphosphate + 5 Diphosphate |

| 4-hydroxybenzoate octaprenyltransferase | ubiA | All-trans-octaprenyl diphosphate + 4-Hydroxybenzoate → 3-Octaprenyl-4-hydroxybenzoate + Diphosphate |

All-trans-octaprenyl diphosphate as a Precursor for Menaquinone (MK) Synthesis

In addition to its role in ubiquinone synthesis, all-trans-octaprenyl diphosphate is also a precursor for menaquinone-8 (MK-8), an alternative electron carrier primarily used during anaerobic respiration in facultative anaerobes like E. coli. science.govnih.gov The biosynthesis of menaquinone involves the attachment of the octaprenyl side chain from all-trans-octaprenyl diphosphate to 1,4-dihydroxy-2-naphthoate (DHNA). frontiersin.org This prenylation step is catalyzed by DHNA octaprenyltransferase, which is encoded by the menA gene. frontiersin.org The product, demethylmenaquinone, is then methylated to form the final menaquinone molecule. brenda-enzymes.orgscience.gov The dual role of all-trans-octaprenyl diphosphate highlights its importance in enabling metabolic flexibility, allowing organisms to adapt to different oxygen environments. brenda-enzymes.org

| Enzyme | Gene (in E. coli) | Reaction |

| 1,4-dihydroxy-2-naphthoate octaprenyltransferase | menA | All-trans-octaprenyl diphosphate + 1,4-Dihydroxy-2-naphthoate → Demethylmenaquinol-8 + Diphosphate + CO2 |

Integration into Broader Cellular Metabolism

The synthesis of all-trans-octaprenyl diphosphate is intrinsically linked to the central carbon metabolism through the terpenoid backbone biosynthesis pathway. genome.jpkegg.jp The precursors for its synthesis, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are produced via two primary pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway. nih.govgenome.jp Bacteria typically utilize the MEP pathway, which starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate, both key intermediates of glycolysis. google.com This places the production of all-trans-octaprenyl diphosphate in direct competition for precursors with other essential biosynthetic pathways, such as those for fatty acids and amino acids. biorxiv.org In enteropathogenic E. coli, for instance, activation of the Type III Secretion System leads to a metabolic shift, downregulating the synthesis of menaquinones and ubiquinones (B1209410) in favor of undecaprenyl phosphate, another isoprenoid derivative essential for cell envelope biogenesis. nih.govnih.gov This demonstrates a regulatory trade-off in the allocation of isoprenoid precursors based on cellular needs. nih.gov

Species-Specific Variations in All-trans-octaprenyl diphosphate Utilization

The synthesis and utilization of all-trans-octaprenyl diphosphate and its precursors exhibit notable variations across different domains of life.

Rickettsia : These obligate intracellular bacterial parasites lack the enzymes for either the MVA or MEP pathways and are therefore dependent on their host for isoprenoid precursors like IPP and farnesyl diphosphate (FPP). asm.org Despite this dependency, they retain the enzymes to synthesize all-trans-octaprenyl diphosphate from these imported molecules for their own ubiquinone (CoQ-8) production. asm.org

Laurencia dendroidea : This red seaweed is an interesting case as it possesses the genetic machinery for both the MVA and MEP pathways to produce isoprenoid precursors. mar.mil.br Studies have shown that upon interaction with marine bacteria, L. dendroidea upregulates the expression of genes involved in terpenoid synthesis, including all-trans-octaprenyl-diphosphate synthase. nih.gov This suggests an enhanced production of terpenes, which may include quinones, as part of its defense mechanism. nih.gov

Archaea : Archaea are distinct from bacteria and eukaryotes in their membrane lipid composition, using ether-linked isoprenoids instead of ester-linked fatty acids. frontiersin.orgbiorxiv.org They synthesize their isoprenoid building blocks via a modified MVA pathway. nih.govfrontiersin.org While they produce a variety of polyprenyl diphosphates, the specific synthesis and role of all-trans-octaprenyl diphosphate can differ, with many archaea focusing on the synthesis of C20 (geranylgeranyl diphosphate) and C25 chains for their membrane lipids. frontiersin.org

| Organism/Group | Precursor Pathway(s) | Key Features of All-trans-octaprenyl diphosphate Metabolism |

| Escherichia coli | Methylerythritol Phosphate (MEP) Pathway | Synthesizes endogenously for both ubiquinone-8 and menaquinone-8 production. brenda-enzymes.orgnih.gov |

| Rickettsia | None (Host-dependent) | Imports precursors (IPP, FPP) from the host to synthesize all-trans-octaprenyl diphosphate for ubiquinone synthesis. asm.org |

| Laurencia dendroidea | Mevalonate (MVA) & MEP Pathways | Possesses both major precursor pathways and upregulates synthesis in response to microbial interaction. mar.mil.brnih.gov |

| Archaea | Modified Mevalonate (MVA) Pathway | Primarily synthesize C20 and C25 isoprenoid chains for ether lipids; polyprenyl diphosphate synthesis is tailored to membrane structure. nih.govfrontiersin.org |

Structural Biology and Mechanistic Insights of All Trans Octaprenyl Diphosphate Synthase

Three-Dimensional Protein Structures and Domain Organization

The three-dimensional architecture of all-trans-octaprenyl-diphosphate synthase reveals a conserved structural fold characteristic of trans-prenyltransferases, which is essential for its catalytic function.

Table 1: Representative Crystal Structures of All-trans-octaprenyl-diphosphate Synthase

| Organism | PDB ID | Description | Resolution (Å) |

|---|---|---|---|

| Escherichia coli | 3WJN | Apo-form | 2.60 |

| Escherichia coli | 3WJO | Complex with Isopentenyl diphosphate (B83284) (IPP) | 2.20 |

| Escherichia coli | 3WJP | Complex with Farnesyl thiopyrophosphate (FsPP) | 2.40 |

This table is generated based on available data in the Protein Data Bank and related publications.

A hallmark of trans-prenyltransferases, including OPPS, is the presence of two highly conserved aspartate-rich motifs, known as DDXXD motifs. nih.govpnas.org These motifs are located on opposite walls of the central active site cavity. pnas.org Structurally, these motifs are critical for binding the diphosphate moieties of both the allylic substrate (FPP) and the homoallylic substrate (IPP). researchgate.net The binding is mediated through the coordination of magnesium ions (Mg²⁺), which are essential cofactors for catalysis. uniprot.orgpnas.org In E. coli OPPS, site-directed mutagenesis studies have shown that residue D85, located in the first DDXXD motif, is particularly crucial for binding both FPP and IPP through a network of hydrogen bonds. nih.gov The precise spatial arrangement of these two motifs within the active site positions the substrates for the condensation reaction. pnas.org

Active Site Architecture and Substrate-Enzyme Interactions

The architecture of the OPPS active site is finely tuned to bind substrates, facilitate the multi-step condensation reaction, and, most notably, control the final length of the C40 product.

The determination of the final C40 chain length of octaprenyl diphosphate is controlled by a "molecular ruler" mechanism, where specific amino acid residues at the bottom of the hydrophobic active site tunnel act as a physical barrier, or "floor," preventing further elongation. nih.gov In TmOPPs, the large side chain of residue Phenylalanine-132 (F132) serves this function. nih.gov Mutating this residue to a smaller one, such as alanine (F132A), removes the steric blockade, resulting in the synthesis of products longer than C40, with some mutants capable of producing chains up to C95. nih.gov Similarly, in EcOPPS, residues Methionine-123 (M123) and Methionine-135 (M135) form a wall at the base of the tunnel that dictates the final product length. nih.gov Other residues located along the tunnel wall also contribute to accommodating the growing polyprenyl chain.

Table 2: Key Residues in OPPS Involved in Product Chain Length Determination

| Enzyme | Residue(s) | Role |

|---|---|---|

| Thermotoga maritima OPPS | F132 | Forms the "floor" of the active site tunnel, blocking further elongation. |

| Escherichia coli OPPS | M123, M135 | Act in concert to form a wall at the bottom of the active site. |

While some enzymes undergo large-scale conformational changes during their catalytic cycle, structural studies of EcOPPS suggest a more subtle mechanism. A comparison of the apo-form (enzyme only) and ligand-bound structures of EcOPPS reveals no significant global conformational changes. nih.gov The enzyme appears to exist in a "closed" form regardless of substrate binding. nih.gov However, catalysis is not a static process. Upon ligand binding, significant conformational alterations occur in the side chains of key active site residues. nih.gov For example, in EcOPPS, the side chains of Lysine-45 (K45), Arginine-94 (R94), and Lysine-170 (K170) reorient to properly interact with the substrates. nih.gov Furthermore, studies on E. coli OPPS indicate that flexible loops containing residues like K225 and K235 may move to interact with FPP in the closed conformation, an action that is crucial for catalysis. nih.gov These localized movements and side-chain rearrangements are essential for positioning substrates, stabilizing carbocation intermediates, and facilitating the sequential addition of IPP units. nih.gov

Comparative Structural Analysis with Related Prenyltransferases

A more striking contrast is seen when comparing trans-prenyltransferases like OPPS with cis-prenyltransferases, such as undecaprenyl diphosphate synthase (UPPs). nih.govnih.gov Despite catalyzing similar chain elongation reactions, they feature distinct protein folds and different conserved motifs. nih.gov Unlike the all-alpha-helical structure of OPPS, UPPs have a different fold and lack the second DDXXD motif. nih.gov Furthermore, the catalytic mechanisms differ; OPPS is proposed to operate via a sequential mechanism involving a carbocation intermediate, whereas UPPs are suggested to use a concerted mechanism. nih.gov Nevertheless, both enzyme classes utilize a tunnel-shaped active site to house the growing lipid chain, demonstrating a convergent evolutionary solution for managing the synthesis of long, hydrophobic molecules. nih.gov

Advanced Research Methodologies and Experimental Approaches

Computational and Systems Biology Approaches

Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that mathematically represent the entirety of an organism's metabolic capabilities as understood from its genomic and biochemical information. nih.govucsd.edu The reconstruction of a GEM for an organism like Escherichia coli involves a detailed, iterative process. Initially, the organism's annotated genome is used to identify all genes encoding metabolic enzymes. This genetic information is then linked to specific biochemical reactions, creating a network that includes metabolites, enzymes, and the stoichiometry of each reaction. ucsd.edu This process results in a structured knowledge base that can be converted into a mathematical model, most commonly represented by a stoichiometric matrix (S matrix), where rows represent metabolites and columns represent reactions. ucsd.edu

Several iterations of GEMs for E. coli K-12 have been developed, each expanding on the previous one in terms of gene coverage and metabolic detail. For instance, the iJR904 model accounted for 904 genes and 931 unique biochemical reactions, offering a more complete description than its predecessors. nih.gov A later model, iAF1260, expanded this to include 1260 open reading frames (ORFs) and incorporated thermodynamic information for the reactions. embopress.org More recently, models like EcoCyc–18.0–GEM, which are automatically generated from curated databases like EcoCyc, encompass even greater complexity with 1445 genes and 2286 unique metabolic reactions. nih.gov

The biosynthesis of all-trans-octaprenyl diphosphate (B83284) is an integral part of these models, situated within the broader ubiquinone-8 (UQ-8) biosynthesis pathway. In E. coli, this pathway is essential for aerobic respiration. The model includes the reactions of the methylerythritol phosphate (B84403) (MEP) pathway, which synthesizes the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) precursors. researchgate.net The subsequent condensation of these C5 units to form the C40 all-trans-octaprenyl chain is catalyzed by octaprenyl diphosphate synthase, the product of the ispB gene. nih.govuniprot.org GEMs provide a systemic view of how the flux of carbon from central metabolism (e.g., glycolysis and the pentose phosphate pathway) is channeled towards the synthesis of these isoprenoid precursors and ultimately to all-trans-octaprenyl diphosphate.

The table below summarizes the progression of key E. coli K-12 genome-scale models.

| Model Name | Year | Number of Genes/ORFs | Number of Reactions | Key Features |

| iJR904 | 2003 | 904 | 931 | Expanded coverage of metabolic network. nih.gov |

| iAF1260 | 2007 | 1260 | 2077 | Included thermodynamic information and detailed biomass composition. embopress.org |

| EcoCyc–18.0–GEM | 2014 | 1445 | 2286 | Automatically generated from the EcoCyc database for regular updates. nih.gov |

In silico prediction of metabolic fluxes through pathways like the one leading to all-trans-octaprenyl diphosphate is a powerful application of GEMs. The primary method used for this is Flux Balance Analysis (FBA). FBA is a mathematical approach that calculates the flow of metabolites through a metabolic network at a steady state, without requiring detailed kinetic parameters for the enzymes. vt.edunih.gov It relies on the principle of mass conservation and operates under the assumption that the organism has evolved to optimize a specific biological objective, most commonly the maximization of biomass production (i.e., growth). nih.govnih.gov

Using a GEM of E. coli, FBA can predict the distribution of metabolic fluxes throughout the entire network for a given set of growth conditions (e.g., the identity and uptake rate of the carbon source). To predict the flux towards all-trans-octaprenyl diphosphate, one would analyze the flux through the reaction catalyzed by octaprenyl diphosphate synthase (IspB). This reaction is a branch point in the isoprenoid pathway, competing for the precursor farnesyl diphosphate (FPP) with other pathways, such as those for undecaprenyl diphosphate and potentially heterologous isoprenoid products in engineered strains. nih.gov

Computational strain design algorithms, such as OptFlux, can be used to simulate the effect of gene knockouts or overexpression on the production of a target metabolite. researchgate.netresearchgate.net For instance, simulations could be run to identify genetic modifications that would redirect the metabolic flux from central carbon metabolism towards the MEP pathway and subsequently enhance the flux towards all-trans-octaprenyl diphosphate. Such in silico predictions have been used to test metabolic engineering strategies for increasing the production of isoprenoids like lycopene. nih.gov For example, a computational model might predict that knocking out genes for competing pathways or overexpressing a rate-limiting enzyme in the MEP pathway would increase the availability of precursors for all-trans-octaprenyl diphosphate synthesis. These predictions can then guide experimental work. nih.gov

The table below illustrates a hypothetical example of FBA results for the flux through key pathways related to all-trans-octaprenyl diphosphate synthesis under different in silico conditions.

| Condition | Glucose Uptake Rate (mmol/gDW/h) | Pentose Phosphate Pathway Flux (%) | Flux to All-trans-octaprenyl diphosphate (mmol/gDW/h) |

| Wild-type | 10 | 30 | 0.05 |

| in silico Δpta (acetate kinase knockout) | 10 | 35 | 0.06 |

| in silico overexpression of dxs (DXP synthase) | 10 | 30 | 0.08 |

Isotopic Tracing and Metabolic Flux Analysis for Biosynthetic Pathway Elucidation

Isotopic tracing, coupled with Metabolic Flux Analysis (MFA), provides a powerful experimental approach to quantitatively measure intracellular metabolic fluxes. ethz.ch This technique involves feeding cells a substrate labeled with a stable isotope, such as ¹³C-labeled glucose, and then measuring the pattern of isotope incorporation into downstream metabolites. nih.govnih.govcreative-proteomics.com For the biosynthesis of all-trans-octaprenyl diphosphate, this methodology has been crucial in elucidating the origin of its isoprene (B109036) precursors in E. coli.

Early studies used ¹³C-labeled precursors to investigate the isoprenoid pathway in E. coli by analyzing the labeling patterns in ubiquinone-8 (UQ-8), for which all-trans-octaprenyl diphosphate is the side-chain precursor. When E. coli was grown on [U-¹³C₆]glucose, the UQ-8 became labeled. nih.gov Conversely, growth on [1,2-¹³C₂]acetate resulted in labeled fatty acids but no incorporation of the label into UQ-8. nih.gov This key finding demonstrated that, unlike in eukaryotes, acetyl-CoA is not the direct precursor for isopentenyl pyrophosphate (IPP) synthesis in E. coli. Instead, the results indicated that IPP is synthesized via the MEP pathway, which uses glyceraldehyde-3-phosphate and pyruvate (B1213749) as its initial substrates. nih.govnih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) takes this a step further by using the measured mass isotopomer distributions in metabolites (often protein-bound amino acids, which reflect the labeling of their metabolic precursors) to computationally estimate the fluxes throughout the central carbon metabolism. nih.govresearchgate.net By fitting a metabolic model to the experimental labeling data, ¹³C-MFA can provide quantitative values for the fluxes, including the rate at which carbon is channeled into the MEP pathway and subsequently towards isoprenoid synthesis. creative-proteomics.com This allows researchers to identify rate-limiting steps and understand how metabolic fluxes are redistributed in response to genetic or environmental perturbations. researchgate.net

The following table summarizes key findings from isotopic tracing studies on isoprenoid biosynthesis in E. coli.

| Labeled Substrate | Analyzed Metabolite | Key Finding | Reference |

| [U-¹³C₆]Glucose | Ubiquinone-8 | Glucose is the carbon source for the isoprenoid side chain. | nih.gov |

| [1,2-¹³C₂]Acetate | Ubiquinone-8 | Acetyl-CoA is not a direct precursor for IPP synthesis. | nih.gov |

| DL-[methyl-²H₆]Valine | Ubiquinone-8 | The acetolactate pathway is not involved in UQ-8 biosynthesis. | nih.gov |

Biochemical and Biophysical Characterization Techniques for All-trans-octaprenyl-diphosphate Synthase

The biochemical and biophysical characterization of all-trans-octaprenyl-diphosphate synthase (also known as octaprenyl pyrophosphate synthase, OPP synthase), the product of the ispB gene in E. coli, requires the isolation of the enzyme in a pure form. nih.govuniprot.org This is typically achieved by overexpressing the recombinant protein in a host organism, most commonly E. coli itself, and then purifying it using chromatographic techniques. nih.govijbiotech.com A common strategy involves engineering the protein with an affinity tag, such as a polyhistidine (His₆) tag, which allows for efficient purification using immobilized metal affinity chromatography (IMAC). nih.govunc.edu

A general workflow for the purification of recombinant IspB is as follows:

Expression: The ispB gene is cloned into an expression vector, which is then transformed into an E. coli expression strain. Protein expression is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov

Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the overexpressed enzyme.

Clarification: The lysate is centrifuged to remove cell debris and insoluble components.

Affinity Chromatography: The clarified lysate is passed through a column containing a resin with chelated metal ions (e.g., Ni²⁺), which binds the His-tagged IspB.

Elution: After washing the column to remove non-specifically bound proteins, the purified IspB is eluted, typically using a buffer containing a high concentration of imidazole. unc.edu

Further Purification (Optional): Additional steps like ion-exchange or size-exclusion chromatography may be employed to achieve higher purity. ijbiotech.com

Once purified, membrane-associated enzymes like IspB are often studied in a reconstituted system to mimic their native lipid environment. This involves incorporating the purified enzyme into artificial lipid vesicles known as proteoliposomes. nih.govd-nb.infonih.gov The process generally involves solubilizing the purified protein and lipids with a detergent. The detergent is then slowly removed by methods such as dialysis or adsorption with bio-beads, leading to the spontaneous formation of lipid bilayers with the enzyme embedded within them. nih.govmdpi.com This reconstituted system is invaluable for functional assays, allowing researchers to study the enzyme's activity in a controlled membrane environment, free from the complexities of the native cell membrane. d-nb.info

Kinetic studies are essential for understanding the catalytic efficiency and mechanism of all-trans-octaprenyl-diphosphate synthase. These studies typically involve measuring the initial reaction rate at varying concentrations of its substrates: farnesyl diphosphate (FPP), the allylic primer, and isopentenyl diphosphate (IPP), the elongating monomer. From these measurements, key kinetic parameters such as the Michaelis constant (Kₘ) for each substrate and the maximum reaction velocity (Vₘₐₓ) can be determined. nih.gov

The table below presents kinetic data for E. coli octaprenyl pyrophosphate synthase.

| Kinetic Parameter | Value | Condition |

| Steady-state rate (k_cat) | 0.02 s⁻¹ | Standard assay conditions |

| Single-turnover IPP condensation rate | 2 s⁻¹ | Pre-steady-state analysis |

| Steady-state rate with Triton X-100 | 0.06 s⁻¹ | Enzyme activation by detergent |

Mechanistic probes, such as substrate analogs, are used to investigate the reaction mechanism in more detail. nih.govresearchgate.net These are molecules that resemble the natural substrates but are modified in a way that can trap reaction intermediates or inhibit the enzyme at a specific step. For example, analogs of FPP or IPP with modified phosphate groups or hydrocarbon chains can be synthesized and tested as substrates or inhibitors. nih.gov By analyzing how these analogs interact with the enzyme and what products, if any, are formed, researchers can deduce information about the geometry of the active site, the nature of the carbocation intermediates involved in the condensation reaction, and the mechanism of product chain-length determination. nih.gov

Spectroscopic Analysis of Enzyme-Substrate Complexes

The intricate molecular interactions between all-trans-octaprenyl diphosphate and its cognate enzyme, all-trans-octaprenyl-diphosphate synthase, have been elucidated through various spectroscopic techniques. These methods provide invaluable insights into the enzyme's three-dimensional structure, the binding of its substrates, and the catalytic mechanism.

X-ray crystallography has been a pivotal technique in visualizing the enzyme-substrate complex. Preliminary X-ray diffraction analysis of Escherichia coli octaprenyl pyrophosphate synthase (OPPs) has yielded crystals that diffract to a resolution of 2.2 Å. nih.gov These crystals belong to the orthorhombic space group P21212, with unit-cell parameters a = 117.0, b = 128.4, and c = 46.4 Å. nih.gov Initial phase determination through molecular replacement has revealed that the crystal contains one homodimer per asymmetric unit. nih.gov Similarly, the OPPs from the hyperthermophilic bacterium Thermotoga maritima has been crystallized and its structure determined to a resolution of 2.28 Å. nih.gov This structural model, which primarily consists of a helical structure, shows a resemblance to avian farnesyl pyrophosphate synthase. nih.gov Such high-resolution structural data is fundamental for understanding the precise orientation of substrates within the active site and for identifying key amino acid residues involved in catalysis.

While direct spectroscopic analysis of the enzyme complex with all-trans-octaprenyl diphosphate is complex, studies often utilize its precursors, farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), to probe the enzyme's active site. Spectroscopic methods such as UV-visible and EPR spectroscopy are powerful tools for analyzing protein-ligand interactions, particularly in enzymes with metal cofactors or redox-active centers. nih.gov Although OPPs itself is not a metalloenzyme, these techniques can be adapted to study conformational changes upon substrate binding. For instance, changes in the local environment of aromatic amino acids in the active site upon substrate binding can be monitored using fluorescence spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying enzyme-substrate interactions in solution, providing dynamic information that complements the static picture from X-ray crystallography. nih.gov Solution NMR can detect structural and dynamical changes in the enzyme upon binding of substrates like FPP and IPP, helping to elucidate the allosteric mechanisms that may regulate enzyme activity. nih.gov

Interactive Data Table: Crystallographic Data of All-trans-octaprenyl-diphosphate Synthase

| Organism | Resolution (Å) | Space Group | Unit-cell parameters (a, b, c in Å) |

| Escherichia coli | 2.2 | P21212 | 117.0, 128.4, 46.4 |

| Thermotoga maritima | 2.28 | P42(1)2 | 151.53, 151.53, 69.72 |

Genetic Engineering and Mutagenesis Studies of All-trans-octaprenyl-diphosphate Synthase

Genetic engineering and site-directed mutagenesis have been instrumental in dissecting the structure-function relationships of all-trans-octaprenyl-diphosphate synthase (OPPs), encoded by the ispB gene. These studies have been crucial for identifying essential amino acid residues, understanding the catalytic mechanism, and even altering the product specificity of the enzyme.

Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene, resulting in a modified protein. idtdna.comneb.com This approach has been extensively applied to the ispB gene to probe the roles of conserved amino acids in the enzyme's active site. nih.gov For instance, studies on E. coli OPPs have revealed the importance of several key residues. The aspartate-rich DDXXD motifs are known to be essential for the catalytic function of prenyltransferases. acs.org Mutagenesis studies have shown that specific residues are critical for binding the substrates, farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), and for stabilizing the carbocation intermediates formed during the prenyl chain elongation process. nih.gov

In one study, several active site amino acids of E. coli OPPs were mutated, and the effects on enzyme activity were analyzed. The results highlighted the critical roles of specific residues in substrate binding and catalysis. For example, D85 in the first DDXXD motif is crucial for binding both FPP and IPP. nih.gov Other residues such as R94, K45, R48, and H77 are primarily involved in binding IPP through hydrogen bonds and ionic interactions. nih.gov Furthermore, residues like K170 and T171 are thought to stabilize the farnesyl carbocation intermediate, facilitating the condensation reaction. nih.gov

Interestingly, mutations can also alter the final product chain length. For example, in a study on the related heptaprenyl diphosphate synthase from Bacillus subtilis, a D97A mutation resulted in the production of shorter chain prenyl diphosphates, while a Y103S mutation led to the synthesis of a longer product, octaprenyl diphosphate (C40). acs.org

The essentiality of the ispB gene for the growth of E. coli has also been demonstrated through genetic engineering. nih.gov Attempts to create an ispB-disrupted mutant were unsuccessful unless a functional copy of the gene or a homolog from another organism was provided on a plasmid. nih.gov This underscores the vital role of the enzyme in producing the octaprenyl diphosphate precursor for essential molecules like ubiquinone and menaquinone. uniprot.org

Interactive Data Table: Effects of Site-Directed Mutagenesis on E. coli All-trans-octaprenyl-diphosphate Synthase Activity

| Mutant | Proposed Role of Wild-Type Residue | Effect of Mutation on Enzyme Activity |

| D85A | Crucial for both FPP and IPP binding | Significant reduction in catalytic efficiency |

| R94A | IPP binding via H-bonds and ionic interactions | Decreased affinity for IPP |

| K45A | IPP binding | Reduced enzyme activity |

| H77A | IPP binding | Impaired catalytic function |

| K170A | Stabilization of farnesyl carbocation intermediate | Decreased reaction rate |

| T171A | Stabilization of farnesyl carbocation intermediate | Reduced product formation |

| Q208A | IPP binding and catalysis | Significant loss of activity |

| K225A | Stabilization of the catalytic base | Impaired proton abstraction after IPP condensation |

| K235A | Interaction with FPP in the closed enzyme conformation | Reduced catalytic efficiency |

Biotechnological and Applied Research Potentials

Metabolic Engineering for Enhanced Production of All-trans-octaprenyl diphosphate (B83284) and its Derivatives

Metabolic engineering offers a powerful approach to manipulate cellular chemistry to increase the production of desired compounds like all-trans-octaprenyl diphosphate and its derivatives. lbl.gov By optimizing the expression of key enzymes and redirecting metabolic flux, it is possible to create microbial cell factories for the efficient synthesis of these valuable molecules.

Key strategies in metabolic engineering for enhanced isoprenoid production include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes that encode for bottleneck enzymes in the IPP and DMAPP synthesis pathways can significantly boost production. For instance, the overexpression of dxs, which encodes DXP synthase, the first enzyme in the MEP pathway, has been shown to enhance the production of various isoprenoids. nih.govnih.gov

Heterologous Pathway Expression: Introducing entire metabolic pathways from other organisms into a host microbe can create novel production routes or bypass tightly regulated native pathways. lbl.gov This approach allows for greater control and can lead to substantial increases in product yield.

Modular Pathway Engineering: This strategy involves the assembly of biosynthetic pathways from a collection of well-characterized genetic parts (modules). This allows for the systematic optimization of gene expression levels and enzyme activities to maximize the output of the desired product.

While much of the research in isoprenoid metabolic engineering has focused on products like pharmaceuticals, biofuels, and fragrances, the principles are directly applicable to enhancing the production of all-trans-octaprenyl diphosphate. lbl.gov The table below summarizes key enzymes in the upstream isoprenoid biosynthesis pathways that are common targets for metabolic engineering.

| Enzyme | Gene | Pathway | Role |

| 1-deoxy-D-xylulose-5-phosphate synthase | dxs | MEP | Catalyzes the initial reaction in the MEP pathway, the formation of 1-deoxy-D-xylulose-5-phosphate (DXP). nih.gov |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | dxr | MEP | Catalyzes the reduction of DXP to 2-C-methyl-D-erythritol-4-phosphate. nih.gov |

| Isopentenyl-diphosphate isomerase | idi | Both | Interconverts IPP and DMAPP, the fundamental building blocks for all isoprenoids. nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase | hmgr | MVA | A key regulatory enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate (B85504). |

Strategies for Modulating Biosynthetic Pathways involving All-trans-octaprenyl diphosphate

Modulating the biosynthetic pathways that involve all-trans-octaprenyl diphosphate can lead to the production of novel compounds or alter the final distribution of isoprenoid-derived products. These strategies often involve a combination of genetic and enzymatic engineering approaches.

One key area of focus is the manipulation of the downstream pathways that utilize all-trans-octaprenyl diphosphate. For example, by altering the expression of enzymes that convert it into different forms of ubiquinone or menaquinone, it may be possible to produce specific quinone variants with desired properties.

Another strategy involves the use of alternative enzymes or pathways to bypass bottlenecks or avoid the accumulation of toxic intermediates. nih.gov This can be particularly useful when trying to produce long-chain isoprenoids, where the efficiency of the native enzymes may be a limiting factor. The introduction of heterologous prenyl diphosphate synthases with different product specificities can redirect the metabolic flux towards the synthesis of novel isoprenoid structures.

Furthermore, the concept of a "catalytic shunt" can be applied to prevent intermediates from participating in subsequent unwanted reactions, thereby increasing the selectivity for the desired product. researchgate.net While not yet specifically demonstrated for all-trans-octaprenyl diphosphate, this approach holds promise for fine-tuning its biosynthetic pathway.

The following table outlines several strategies for modulating biosynthetic pathways and their potential applications in the context of all-trans-octaprenyl diphosphate.

| Strategy | Description | Potential Application |

| Enzyme Overexpression | Increasing the cellular concentration of specific enzymes to enhance the flux through a particular branch of a pathway. researchgate.net | Overexpression of all-trans-octaprenyl-diphosphate synthase could increase the production of ubiquinone-8. |

| Gene Knockout/Knockdown | Deleting or reducing the expression of genes encoding enzymes for competing pathways to redirect metabolic flux towards the desired product. | Knocking out genes for pathways that consume IPP and DMAPP could increase the availability of precursors for all-trans-octaprenyl diphosphate synthesis. |

| Enzyme Engineering | Modifying the structure of an enzyme to alter its substrate specificity, product profile, or catalytic efficiency. lbl.gov | Engineering all-trans-octaprenyl-diphosphate synthase to accept different allylic diphosphate substrates could lead to novel polyprenyl compounds. |

| Synthetic Protein Scaffolds | Creating artificial protein complexes that bring enzymes in a pathway into close proximity, thereby increasing local substrate concentrations and overall pathway efficiency. researchgate.net | A scaffold containing the enzymes for the synthesis of all-trans-octaprenyl diphosphate could enhance its production rate. |

| Combinatorial Biosynthesis | Combining genes from different organisms to create novel biosynthetic pathways. nih.gov | Introducing a heterologous enzyme that uses all-trans-octaprenyl diphosphate as a substrate could lead to the synthesis of new derivatives. |

Development of Enzyme Modulators and Inhibitors Targeting All-trans-octaprenyl-diphosphate Synthase

All-trans-octaprenyl-diphosphate synthase, the enzyme responsible for the synthesis of all-trans-octaprenyl diphosphate, is a critical component of the isoprenoid biosynthetic pathway in many organisms. wikipedia.orguniprot.org This enzyme, encoded by the ispB gene in Escherichia coli, catalyzes the sequential condensation of five isopentenyl diphosphate (IPP) molecules with (2E,6E)-farnesyl diphosphate. wikipedia.orgnih.govnih.gov The essential nature of this enzyme for the growth of organisms like E. coli makes it an attractive target for the development of inhibitors. nih.govnih.gov

The development of modulators and inhibitors for prenyl diphosphate synthases, including all-trans-octaprenyl-diphosphate synthase, is an active area of research. These compounds have potential applications as antimicrobial agents and as tools for studying the role of isoprenoid metabolism in various biological processes.

One class of compounds that has shown promise as inhibitors of prenyl diphosphate synthases is the bisphosphonates. These molecules are analogs of the natural diphosphate substrates and can effectively block the active site of the enzyme. Research on related enzymes, such as heptaprenyl diphosphate synthase, has demonstrated the potential of lipophilic bisphosphonates as potent and selective inhibitors. nih.gov

The development of specific inhibitors for all-trans-octaprenyl-diphosphate synthase could have significant implications for controlling the growth of pathogenic bacteria that rely on the ubiquinone-8 synthesized from this precursor. The table below summarizes key information about all-trans-octaprenyl-diphosphate synthase as a drug target.

| Feature | Description | Reference |

| Enzyme Name | All-trans-octaprenyl-diphosphate synthase | wikipedia.orguniprot.org |

| Systematic Name | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 5 isopentenyl units) | wikipedia.org |

| Gene (in E. coli) | ispB | nih.govnih.gov |

| EC Number | 2.5.1.90 | wikipedia.orguniprot.org |

| Function | Catalyzes the condensation reactions resulting in the formation of all-trans-octaprenyl diphosphate, the precursor for the side chain of isoprenoid quinones like ubiquinone and menaquinone. wikipedia.orguniprot.org | wikipedia.orguniprot.org |

| Essentiality | The ispB gene is essential for the normal growth of Escherichia coli. nih.govnih.gov | nih.govnih.gov |

| Potential as a Drug Target | Its essential role in bacterial survival makes it a promising target for the development of novel antimicrobial agents. | This is a logical conclusion from its essentiality. |

| Inhibitor Classes | Bisphosphonates are a known class of inhibitors for related prenyl diphosphate synthases and represent a promising starting point for developing specific inhibitors for all-trans-octaprenyl-diphosphate synthase. nih.gov | nih.gov |

Q & A

(Basic) What experimental methodologies are recommended for structural characterization of all-trans-octaprenyl diphosphate(2-)?

Answer:

Structural elucidation typically combines nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . For NMR, -NMR is critical for identifying phosphate groups, while - and -NMR resolve the polyisoprenoid chain stereochemistry. HR-MS (negative ion mode) confirms molecular weight and ionization patterns. Computational tools like density functional theory (DFT) can validate structural assignments by simulating NMR spectra. The SMILES notation (CC(C)=CCC/C(C)=C/.../OP(=O)(O)OP(=O)(O)O) provides a basis for comparative analysis .

(Basic) How can enzymatic vs. chemical synthesis routes be optimized for producing all-trans-octaprenyl diphosphate(2-)?

Answer:

- Enzymatic synthesis : Use recombinant prenyltransferases (e.g., octaprenyl diphosphate synthase) with geranylgeranyl diphosphate (GGPP) and isopentenyl diphosphate (IPP) substrates. Monitor reaction kinetics via -NMR or HPLC to optimize Mg/Mn cofactor ratios.

- Chemical synthesis : Employ solid-phase phosphoramidite chemistry for stepwise isoprenoid chain elongation. Protect phosphate groups with tert-butyl groups to prevent side reactions. Purify intermediates via reverse-phase chromatography.

Enzymatic routes are stereospecific but require precise pH/temperature control; chemical synthesis allows isotopic labeling but faces scalability challenges .

(Advanced) How can crystallographic and solution-phase data discrepancies in enzyme-substrate interactions be resolved?

Answer:

Case studies (e.g., 2-methylisobutenyl diphosphate synthase, MIBS) show that X-ray crystallography may capture "snapshots" of partially open active sites (e.g., due to Mg coordination changes), while solution-phase assays (stopped-flow kinetics, circular dichroism) reflect dynamic conformations. To reconcile discrepancies:

- Perform mutagenesis studies (e.g., altering Mg-binding residues) to probe active-site flexibility.

- Use molecular dynamics (MD) simulations to model substrate entry/exit pathways.

- Validate with cryo-electron microscopy (cryo-EM) for intermediate-state resolution .

(Advanced) What strategies are effective for synthesizing fluorinated analogs to study catalytic mechanisms?

Answer:

Fluorinated analogs (e.g., 2-fluorolinalyl diphosphate) are synthesized via modified Mitsunobu reactions or enzyme-mediated incorporation . Key steps:

- Introduce fluorine at allylic positions using Selectfluor® or DAST.

- Characterize analogs via -NMR to confirm regiochemistry.

- Test reactivity in enzyme assays (e.g., MIBS) to compare cyclization rates with wild-type substrates. Monitor instability of intermediates (e.g., HF elimination) using LC-MS .

(Advanced) How can contradictory literature on substrate specificity of prenyltransferases be addressed?

Answer:

- Conduct systematic kinetic profiling with varied substrates (e.g., C10–C20 isoprenoids) under standardized conditions (pH 7.5, 25°C, 5 mM Mg).

- Use docking simulations (AutoDock Vina) to predict binding affinities.

- Cross-validate with site-directed mutagenesis (e.g., modifying hydrophobic active-site residues).

- Apply statistical meta-analysis to identify biases in published datasets (e.g., buffer composition effects) .

(Methodological) What validation protocols are critical when analyzing unstable intermediates (e.g., cyclization products)?

Answer:

- Quench-flow techniques : Rapidly halt reactions (≤10 ms) with acidic methanol.

- Trapping agents : Use thiols or amines to stabilize electrophilic intermediates.

- LC-MS/MS : Employ ion-pair chromatography (e.g., tributylamine buffers) to separate diphosphate species.

- Isotopic labeling : -labeling tracks phosphate migration during cyclization .

(Methodological) How should researchers design comparative studies between bacterial and eukaryotic prenyl diphosphate pathways?

Answer:

- Phylogenetic analysis : Identify conserved residues in prenyltransferases (e.g., Asp-rich motifs for Mg binding).

- Substrate analogs : Test eukaryotic enzymes (e.g., human FPPS) with bacterial-length substrates.

- Metabolomic profiling : Use -glucose tracing to map flux differences in isoprenoid biosynthesis.

- Gene knockout models : Compare growth phenotypes in E. coli ΔispA vs. complemented strains .

(Methodological) What computational tools are recommended for modeling all-trans-octaprenyl diphosphate(2-) interactions?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide for substrate-enzyme binding.

- MD simulations : GROMACS or AMBER to simulate lipid bilayer insertion (e.g., bacterial membrane models).

- QM/MM hybrid methods : Study phosphate hydrolysis mechanisms at active sites.

- Machine learning : Train models on prenyltransferase sequence-activity datasets to predict novel substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。